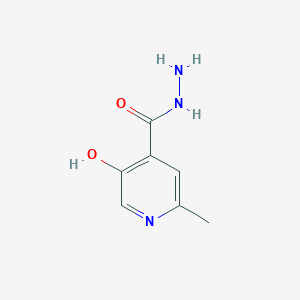

5-Hydroxy-2-methylpyridine-4-carbohydrazide

Beschreibung

5-Hydroxy-2-methylpyridine-4-carbohydrazide is a pyridine derivative featuring a hydroxyl (-OH) group at position 5, a methyl (-CH₃) group at position 2, and a carbohydrazide (-CONHNH₂) moiety at position 3. The carbohydrazide group is notable for its ability to form hydrazones with carbonyl-containing compounds, making it a versatile intermediate in organic synthesis and drug design .

Eigenschaften

CAS-Nummer |

28596-46-5 |

|---|---|

Molekularformel |

C7H9N3O2 |

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

5-hydroxy-2-methylpyridine-4-carbohydrazide |

InChI |

InChI=1S/C7H9N3O2/c1-4-2-5(7(12)10-8)6(11)3-9-4/h2-3,11H,8H2,1H3,(H,10,12) |

InChI-Schlüssel |

KQBHHNXKKFJQSD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=N1)O)C(=O)NN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically starts from 2-methylpyridine-4-carboxylic acid or its derivatives (esters or acid halides). The key steps involve:

- Conversion of the carboxylic acid or ester to the corresponding hydrazide via reaction with hydrazine hydrate.

- Introduction of the 5-hydroxy substituent on the pyridine ring, either by direct hydroxylation or via catalytic hydrogenation and subsequent functional group transformations.

Preparation of 2-Methylpyridine-4-carbohydrazide Precursors

According to US patent US2855400A, the condensation of 2-methylpyridine-4-carboxylic acid esters with hydrazine hydrate in an alcoholic solvent at slightly elevated temperatures yields the corresponding hydrazide derivatives efficiently. The reaction conditions typically involve:

- Solvent: Methanol or ethanol.

- Temperature: Around 50 °C.

- Reaction time: 1-2 hours.

- Molar ratio: Slight excess of hydrazine hydrate to ensure complete conversion.

Example procedure from patent US2855400A:

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1 | 2-methyl-6-chloropyridine-4-carboxylic acid methyl ester dissolved in methanol, heated | Solution preparation |

| 2 | Addition of hydrazine hydrate at 50 °C over 15 min | Formation of 2-methyl-6-chloropyridine-4-carboxylic acid hydrazide |

| 3 | Stirring at 50 °C for 1 hour, cooling to 10 °C | Crystallization of hydrazide (mp 147-148 °C) |

| 4 | Filtration, washing with cold methanol, drying | Pure hydrazide product |

Catalytic Hydrogenolysis for Halogen Substitution and Hydroxylation

If the starting material contains a halogen substituent at the 6-position (e.g., 2-methyl-6-chloropyridine-4-carboxylic acid ester), catalytic hydrogenolysis can be employed to replace the halogen with hydrogen, thereby facilitating subsequent hydroxylation at the 5-position.

- Catalyst: Palladium on charcoal (Pd/C).

- Medium: Aliphatic alcohol (e.g., methanol).

- Additives: Halogen halide binding agents such as alkali acetate or ammonia to prevent ester hydrolysis.

- Conditions: Atmospheric pressure hydrogenation until stoichiometric hydrogen uptake.

This method allows preparation of halogen-free 2-methylpyridine-4-carboxylic acid esters, which can then be converted to hydrazides and hydroxylated.

Hydroxylation of the Pyridine Ring

Hydroxylation at the 5-position of the pyridine ring can be achieved by enzymatic or chemical methods:

Biocatalytic hydroxylation: Whole-cell biotransformation using specific bacteria or enzymes has been reported to hydroxylate pyridine derivatives selectively at the 5-position. For example, the use of sp. MAK1 cells can convert pyridin-2-amine derivatives into 5-hydroxylated products with high conversion rates (up to 99% for pyridin-2-amine). Although this study focuses on amino-substituted pyridines, the principle suggests potential for hydroxylation of methylpyridine derivatives enzymatically.

Chemical hydroxylation: Hydroxylation can also be achieved by chemical oxidation methods or catalytic hydrogenation of cyano or halogen-substituted precursors, followed by hydrolysis. For instance, catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine in the presence of an acid and anionic surfactant using Pd/Al2O3 or Pt/Al2O3 catalysts yields 2-hydroxy-5-methylpyridine, a close analog.

Direct Synthesis of 5-Hydroxy-2-methylpyridine-4-carbohydrazide

The direct preparation of 5-hydroxy-2-methylpyridine-4-carbohydrazide involves:

- Starting from 2-methyl-5-hydroxypyridine-4-carboxylic acid or its ester derivatives.

- Conversion of the carboxylic acid or ester to the corresponding hydrazide by reaction with hydrazine hydrate under reflux in alcohol solvents.

- Purification by recrystallization from water or ethanol.

This approach is less commonly described in detail in the literature but can be inferred from the general methods of hydrazide preparation and hydroxylation chemistry.

Summary Table of Preparation Methods

Research Discoveries and Notes

The patent literature (US2855400A) provides a comprehensive synthetic route to 2-methylpyridine-4-carbohydrazides, emphasizing the importance of reaction conditions such as solvent choice, temperature control, and the use of hydrogen halide binding agents to optimize yields and purity.

Biocatalytic hydroxylation methods offer a green and selective alternative for introducing hydroxyl groups at specific positions on the pyridine ring, which may be adapted for the preparation of 5-hydroxy derivatives.

Catalytic hydrogenolysis and reduction methods enable the selective removal of halogen substituents and the conversion of nitrile groups to amines or hydroxyl groups, facilitating the synthesis of hydroxylated pyridine derivatives relevant to vitamin B6 analogues.

The integration of these methods allows for flexible synthetic strategies tailored to the availability of starting materials and desired substitution patterns.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-2-methylpyridine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

5-Hydroxy-2-methylpyridine-4-carbohydrazide has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of pyridine compounds exhibit significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The compound's structural properties contribute to its effectiveness as a bioactive agent.

Case Study: Antibacterial Properties

A study highlighted the synthesis of hydrazone derivatives from 5-Hydroxy-2-methylpyridine-4-carbohydrazide, which demonstrated potent antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 500 to 1000 μg/mL against tested bacterial strains .

Drug Development

Chemotherapeutic Potential

The compound has been identified as a suitable intermediate for the synthesis of chemotherapeutically active compounds. Specifically, it can be transformed into various derivatives that show promise in combating diseases such as tuberculosis. The ability to form addition salts enhances its therapeutic applicability, making it a valuable candidate in drug formulation .

Table 1: Synthesis of Derivatives

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| Hydrazone Derivative A | Condensation reaction with vanillin | Antibacterial |

| Hydrazone Derivative B | Reaction with isopropylhydrazine | Antimicrobial |

| Platinum Complex | Ligand formation with platinum | Protein kinase inhibition |

Biochemical Applications

Enzyme Inhibition

5-Hydroxy-2-methylpyridine-4-carbohydrazide acts as a ligand in metal complexes that exhibit protein kinase inhibitory action at nanomolar levels. This property is significant for developing targeted therapies in cancer treatment, where protein kinases play a crucial role in cell signaling pathways .

Case Study: Protein Kinase Inhibition

Research demonstrated that the platinum complex formed with 5-Hydroxy-2-methylpyridine-4-carbohydrazide showed effective inhibition of specific protein kinases involved in cancer progression, indicating its potential use in anticancer drug development .

Synthetic Applications

Starting Material for Synthesis

The compound serves as a starting reagent in the synthesis of various pyridine derivatives. For instance, it has been utilized to synthesize 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde, showcasing its versatility in organic synthesis .

Table 2: Synthetic Pathways

| Reaction Type | Product | Application |

|---|---|---|

| Alkylation | 5-[(4-methoxybenzyl)oxy]-2-pyridinecarbaldehyde | Organic synthesis |

| Coordination | Platinum complex | Cancer therapy |

| Oxyfunctionalization | Pyridin-5-ols | Biochemical research |

Environmental Applications

Biodegradation Studies

Recent studies have explored the use of whole cells of Burkholderia sp. MAK1 for the regioselective oxyfunctionalization of pyridine derivatives, including 5-Hydroxy-2-methylpyridine-4-carbohydrazide. This biotransformation process highlights the compound's potential role in environmental bioremediation efforts by converting harmful pyridine derivatives into less toxic forms .

Wirkmechanismus

The mechanism of action of 5-Hydroxy-2-methylpyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 5-Hydroxy-2-methylpyridine-4-carbohydrazide and related compounds derived from the evidence:

Key Observations:

Functional Group Reactivity: The carbohydrazide group in the target compound enables nucleophilic reactions (e.g., hydrazone formation), whereas the amide in 4-Methoxy-pyridine-2-carboxylic acid amide is less reactive due to resonance stabilization . The aldehyde in 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde participates in redox reactions and acts as a precursor for pyridoxal phosphate, a coenzyme in amino acid metabolism . The carboxylic acid in 2-Chloro-6-methylpyrimidine-4-carboxylic acid may form salts or esters, enhancing solubility for pharmaceutical formulations .

Substituent Effects: Hydroxy vs. Chloro vs. Methyl: The electron-withdrawing Cl in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhances electrophilicity at the pyrimidine ring, contrasting with the electron-donating CH₃ group in the target compound .

Heterocyclic Core Differences :

- Pyridine (one nitrogen) vs. pyrimidine (two nitrogens): Pyrimidine derivatives (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) exhibit distinct electronic properties, influencing binding affinity in drug-receptor interactions .

Biologische Aktivität

5-Hydroxy-2-methylpyridine-4-carbohydrazide is a pyridine derivative that has garnered attention for its diverse biological activities, particularly in microbial metabolism and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Hydroxy-2-methylpyridine-4-carbohydrazide is characterized by:

- A hydroxyl group at the 5-position

- A methyl group at the 2-position

- A carbohydrazide functional group at the 4-position of the pyridine ring

This unique arrangement contributes to its chemical reactivity and biological significance.

Microbial Metabolism

Research indicates that 5-Hydroxy-2-methylpyridine-4-carbohydrazide plays a crucial role in microbial metabolism, particularly in the degradation pathways of vitamin B6 (pyridoxine). It acts as a substrate for specific enzymes, such as dehydrogenases, facilitating its conversion into various metabolites essential for microbial growth and biochemical processes.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Bacillus subtilis and Escherichia coli .

Table 1: Antimicrobial Activity of 5-Hydroxy-2-methylpyridine-4-carbohydrazide

| Bacterial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Bacillus subtilis | 4.69 | Moderate |

| Staphylococcus aureus | 5.64 | Moderate |

| Escherichia coli | 8.33 | Moderate |

| Pseudomonas aeruginosa | 13.40 | Moderate |

Enzymatic Interactions

The compound's interactions with enzymes are significant for its biological activity. Studies have identified specific enzymes that catalyze reactions involving this compound, emphasizing its role in metabolic processes within various organisms .

Case Studies and Research Findings

- Microbial Conversion Studies : A study involving Burkholderia sp. MAK1 demonstrated the organism's ability to convert various pyridine derivatives into their hydroxylated forms, including 5-hydroxy derivatives, under optimized conditions (30°C) with high conversion rates .

- Antimicrobial Testing : In a comprehensive evaluation of monomeric alkaloids, including 5-Hydroxy-2-methylpyridine-4-carbohydrazide, the compound showed promising antibacterial properties against multiple pathogens, indicating its potential as a therapeutic agent .

- Mechanisms of Action : The biological mechanisms underlying the activity of this compound involve interactions with cellular macromolecules, potentially disrupting critical cellular processes through redox reactions and hydrogen bond formation.

Q & A

Q. Advanced Research Focus

- HPLC-MS stability studies : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation products (e.g., hydrolysis to carboxylic acid or hydrazine release).

- Kinetic analysis : Calculate degradation rate constants (k) using first-order models.

- Identification of degradants : Use HRMS and ²D NMR to characterize byproducts. For example, acidic conditions may cleave the hydrazide bond, yielding 5-hydroxy-2-methylpyridine-4-carboxylic acid .

How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?

Q. Advanced Research Focus

Derivatization : Synthesize analogs with substituents at the pyridine 2-methyl or hydrazide positions.

Pharmacophore mapping : Identify critical groups (e.g., hydrazide NH, pyridine OH) using comparative molecular field analysis (CoMFA).

In vitro validation : Test analogs in dose-response assays to correlate structural changes with potency (e.g., IC₅₀ shifts).

Toxicity profiling : Assess hepatotoxicity (via HepG2 cell viability) and plasma stability to prioritize candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.